2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-
Description
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is a halogenated sulfonamide derivative featuring a thiophene core substituted with bromine atoms at positions 4 and 5, coupled with a sulfonamide group linked to a 3,4-dichlorophenyl moiety. The dichlorophenyl group is a recurring structural motif in bioactive molecules, particularly those targeting cancer pathways, as evidenced by studies on related compounds .
Properties
CAS No. |
646039-79-4 |
|---|---|
Molecular Formula |
C10H5Br2Cl2NO2S2 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4,5-dibromo-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Br2Cl2NO2S2/c11-6-4-9(18-10(6)12)19(16,17)15-5-1-2-7(13)8(14)3-5/h1-4,15H |
InChI Key |
GWYJUPAHWFJWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst to achieve selective bromination at the 4 and 5 positions of the thiophene ring. Subsequent reactions with sulfonamide and dichlorophenyl groups are carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include sulfonamide- and dichlorophenyl-containing compounds with variations in heterocyclic cores or halogen substitutions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences in Bioactivity and Mechanism
- Electron-Withdrawing Effects: The 4,5-dibromo substitution on the thiophene ring increases electron deficiency compared to non-halogenated or methyl-substituted analogues (e.g., 5-methylthiophene sulfonamide). This may enhance interactions with positively charged enzymatic active sites, though direct evidence for the target compound is lacking .
- Dichlorophenyl vs. Trifluoromethylphenyl : Compound 1f (from ) features a trifluoromethylphenyl group, which improves metabolic stability and lipophilicity compared to the dichlorophenyl group in the target compound. However, dichlorophenyl derivatives exhibit stronger π-π stacking interactions with aromatic residues in target proteins .
- Sulfonamide vs. Acrylamide Linkers: Sulfonamides are known for their role in carbonic anhydrase inhibition, while acrylamides (as in 1f) are more commonly associated with kinase inhibition. This suggests divergent biological targets for the two compound classes .
Antitumor Activity Trends
highlights that dichlorophenyl-containing acrylamides (e.g., 1f) show potent activity against gastric cancer cells (AGS and BGC-823) with IC₅₀ values <10 µM.
Biological Activity
2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula: C₁₃H₈Br₂ClN₃O₂S
- Molecular Weight: 410.08 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Key mechanisms include:
- Inhibition of Enzyme Activity: The compound may act as an inhibitor of certain kinases and sulfonamide-related enzymes, which are crucial in various cellular processes.
- Antimicrobial Properties: Similar thiophene derivatives have shown activity against bacterial strains, suggesting potential antimicrobial effects for this compound.
Anticancer Activity
Research has indicated that thiophene derivatives possess anticancer properties. For example, compounds similar to 2-thiophenesulfonamide have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Case Study: A study highlighted the effectiveness of thiophene derivatives in inhibiting the growth of breast cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. Studies on related thiophene compounds have shown promising results against various pathogens.
- Research Finding: In vitro tests indicated that thiophene sulfonamides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Bacterial inhibition |
Case Studies
-
Anticancer Efficacy:
- A study evaluated the effects of a similar thiophene sulfonamide on human cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Testing:
- Another research project tested the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, indicating strong antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
